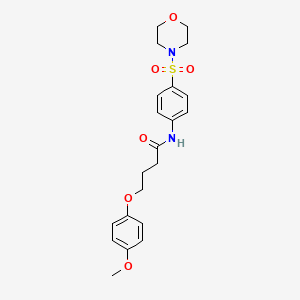
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, also known as MPSPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been studied for its potential applications in several scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide involves its ability to inhibit specific enzymes involved in various biochemical pathways. For example, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has also been found to inhibit the enzyme topoisomerase, which is involved in DNA replication and repair. By inhibiting these enzymes, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide can affect various biochemical and physiological processes in the body.
Biochemical and Physiological Effects
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to have several biochemical and physiological effects. For example, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has been found to have vasodilatory effects by relaxing the smooth muscle cells in blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in lab experiments is its specificity for certain enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide also has a relatively low toxicity and can be used at relatively low concentrations. However, one limitation of using 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Future Directions
There are several future directions for research on 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide. One area of research is the development of more efficient synthesis methods for 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, which could lead to larger-scale production and lower costs. Another area of research is the identification of new enzymes that are targeted by 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide, which could lead to the discovery of new biochemical pathways and potential therapeutic targets. Finally, further studies are needed to explore the potential applications of 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in various disease models and to determine its safety and efficacy in human clinical trials.
Conclusion
In conclusion, 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide has shown promising results in various research areas and may have potential applications in the treatment of cancer, neurodegenerative diseases, and hypertension. Further research is needed to fully understand the potential of this compound and to explore new avenues for its use in scientific research.
Synthesis Methods
The synthesis of 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide involves the reaction of 4-morpholin-4-ylsulfonylphenylamine with 4-(4-methoxyphenoxy)butyric acid chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain 4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide in its pure form. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
properties
IUPAC Name |
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-27-18-6-8-19(9-7-18)29-14-2-3-21(24)22-17-4-10-20(11-5-17)30(25,26)23-12-15-28-16-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAUKIUXCRDYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

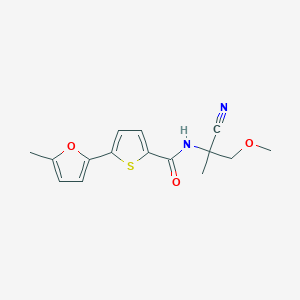

![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)
![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)
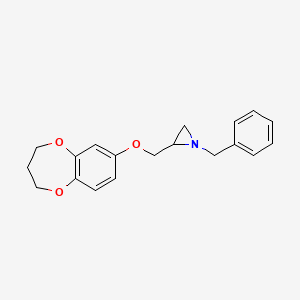
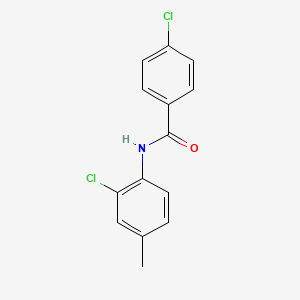

![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)
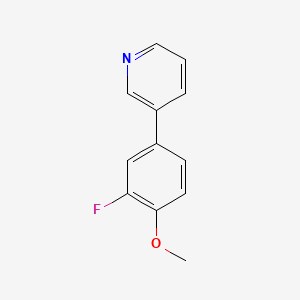
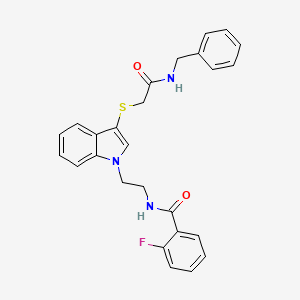
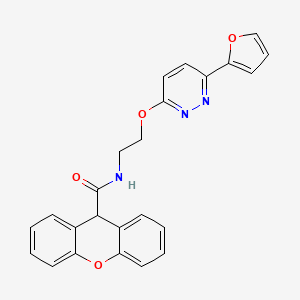
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)